molecular formula C10H18Cl2N2O B2481932 (2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride CAS No. 2413848-89-0

(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride

Cat. No.: B2481932
CAS No.: 2413848-89-0
M. Wt: 253.17
InChI Key: LKDWGNKNCCWWNS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2O and its molecular weight is 253.17. The purity is usually 95%.
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Scientific Research Applications

Application in Fluorescence Quenching Studies

(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride, or a similar compound, was used in the study of fluorescence quenching. The interaction of colloidal silver nanoparticles with a blue emitting dye related to this compound was investigated, highlighting its role in fluorescence studies and potential applications in material science (Khan & Asiri, 2016).

Role in One-Pot Synthesis Processes

This compound was utilized in a one-pot synthesis process, illustrating its application in creating more efficient chemical syntheses. The process involved dehydroxylation and hydrogenation steps, indicating its utility in organic chemistry and potential pharmaceutical applications (Wissler et al., 2007) (Wissler et al., 2007).

Use in Enzymatic Reduction Studies

In a study focusing on enzymatic processes, a related compound was key in exploring the stereoselectivity of enzyme-catalyzed reductions. This has implications for pharmaceutical synthesis, particularly in the creation of chiral intermediates (Yu et al., 2018) (Yu et al., 2018).

Application in Chiral Synthesis

Chiral amino alcohols, related to this compound, were synthesized and characterized, demonstrating its significance in the field of chiral chemistry, which is crucial for developing enantioselective syntheses in pharmaceuticals (Kai, 2012) (Kai, 2012).

Catalytic Applications

The compound played a role in catalytic processes, such as in the asymmetric synthesis of derivatives. This application is particularly relevant in creating compounds with specific stereochemistry, essential in drug development (Duquette et al., 2003) (Duquette et al., 2003).

Use in Ligand Synthesis

In the field of coordination chemistry, derivatives of this compound were used to synthesize new ligands for metal complexes, highlighting its potential in creating novel materials and catalysts (Bedeui, 2013) (Bedeui, 2013).

Properties

IUPAC Name

(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-12(2)9-5-3-4-8(6-9)10(11)7-13;;/h3-6,10,13H,7,11H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEIAYDXFYHVCM-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC(=C1)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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